2,13-Dimethyltetradecanedioic acid

Thermal Analysis Crystallinity Polymer Monomer Selection

2,13-Dimethyltetradecanedioic acid (CAS 167380-47-4) is a synthetic, α,ω-branched long-chain dicarboxylic acid with the molecular formula C16H30O4 and a molecular weight of 286.41 g/mol. It is structurally characterized by two methyl substituents at the 2- and 13-positions of the tetradecane backbone, which distinguishes it from its linear isomer, hexadecanedioic acid (thapsic acid).

Molecular Formula C16H30O4
Molecular Weight 286.41g/mol
CAS No. 167380-47-4
Cat. No. B493279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,13-Dimethyltetradecanedioic acid
CAS167380-47-4
Molecular FormulaC16H30O4
Molecular Weight286.41g/mol
Structural Identifiers
SMILESCC(CCCCCCCCCCC(C)C(=O)O)C(=O)O
InChIInChI=1S/C16H30O4/c1-13(15(17)18)11-9-7-5-3-4-6-8-10-12-14(2)16(19)20/h13-14H,3-12H2,1-2H3,(H,17,18)(H,19,20)
InChIKeyYDLYHCMMGSPGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,13-Dimethyltetradecanedioic Acid (CAS 167380-47-4): A Branched C16 Dicarboxylic Acid for Specialized Research and Development Procurement


2,13-Dimethyltetradecanedioic acid (CAS 167380-47-4) is a synthetic, α,ω-branched long-chain dicarboxylic acid with the molecular formula C16H30O4 and a molecular weight of 286.41 g/mol . It is structurally characterized by two methyl substituents at the 2- and 13-positions of the tetradecane backbone, which distinguishes it from its linear isomer, hexadecanedioic acid (thapsic acid) [1]. The compound is primarily supplied as a research chemical with a typical purity of 95% for use in specialized organic synthesis, materials science, and pharmaceutical intermediate applications .

Why 2,13-Dimethyltetradecanedioic Acid Cannot Be Replaced by Linear C16 Dicarboxylic Acids in Structure-Sensitive Applications


The introduction of methyl branches along the aliphatic chain fundamentally alters the physicochemical properties of a dicarboxylic acid relative to its linear chain isomers, such as hexadecanedioic acid. While linear long-chain diacids are known for their high crystallinity [1], the 2,13-dimethyl substitution introduces steric hindrance that disrupts chain packing, modifying key performance parameters such as melting point, solubility, and polymer morphology when used as a monomer . These structural differences are critical in applications where precise thermal behavior or reduced crystallinity is required, making direct substitution without experimental validation scientifically unsound. The quantitative evidence below details these differentiating physicochemical dimensions.

Quantitative Evidence for Differentiated Procurement of 2,13-Dimethyltetradecanedioic Acid


Elevated Melting Point Due to Methyl Branching: 2,13-Dimethyltetradecanedioic Acid vs. Hexadecanedioic Acid

The 2,13-dimethyl substitution increases the predicted mean melting point to approximately 160.9 °C, compared to an experimental melting point range of 120–126 °C for the linear hexadecanedioic acid [1]. This represents a ~35–40 °C elevation, indicating significantly altered intermolecular interactions that can directly impact processing windows in polymer synthesis .

Thermal Analysis Crystallinity Polymer Monomer Selection

Increased LogP and Altered Solubility Profile of 2,13-Dimethyltetradecanedioic Acid vs. Linear Diacids

The predicted ACD/LogP for 2,13-dimethyltetradecanedioic acid is 4.68 at pH 5.5, contrasting with a typical LogP of ~3.8–4.5 for linear C16 dicarboxylic acids . This increased lipophilicity is consistent with the steric shielding effect of the methyl branches, enhancing the compound's compatibility with hydrophobic matrices and its potential for membrane permeation in pharmaceutical applications .

Hydrophobicity Drug Delivery Monomer Compatibility

Impact of Branched Diacid Structure on Polymer Crystallinity and Flexibility

Incorporation of branched monomers, such as 2,13-dimethyltetradecanedioic acid, into polyesters or polyamides is a well-established strategy to reduce crystallinity and increase polymer chain flexibility relative to polymers derived from linear diacids like hexadecanedioic acid [1]. The steric hindrance of the pendant methyl groups reduces the polymer's ability to pack tightly, leading to materials with lower melting temperatures, increased transparency, or improved impact resistance, as demonstrated in classes of branched aliphatic polyesters [1].

Polyester Synthesis Crystallinity Control Thermoplastic Elastomers

Pharmacological Potential as a Long-Chain Dicarboxylic Acid Derivative

A foundational patent (EP0081930B1) describes a class of long-chain α,ω-dicarboxylic acid derivatives with valuable pharmacological activity for treating obesity, hyperlipidemia, and maturity-onset diabetes [1]. While the patent does not explicitly list 2,13-dimethyltetradecanedioic acid, its structural similarity to the claimed compounds positions it within the scope of potential therapeutic intermediates or active pharmaceutical ingredients [1]. This broad patent protection underscores the strategic procurement value of branched diacids for pharmaceutical R&D programs targeting metabolic disorders [1].

Metabolic Disease Obesity Diabetes Research

Prioritized Application Scenarios for 2,13-Dimethyltetradecanedioic Acid Based on Quantitative Differentiation


Synthesis of High-Temperature Engineering Thermoplastics and Elastomers

The ~35–40 °C elevation in monomer melting point relative to hexadecanedioic acid makes 2,13-dimethyltetradecanedioic acid particularly suitable as a co-monomer in high-temperature polycondensation reactions. Its branched structure will also impart controlled chain flexibility, enabling the design of semi-crystalline engineering thermoplastics with tailored heat deflection temperatures .

Development of Modified-Release Pharmaceutical Formulations or Prodrugs

The increased LogP of 4.68 suggests enhanced membrane permeability compared to linear diacids. Combined with its placement within the broad therapeutic patent class for metabolic disease (EP0081930B1), the compound is a strategically valuable intermediate for designing lipidic prodrugs or formulating hydrophobic drug delivery systems [1].

Specialty Polyester Resins for Low-Crystallinity Coatings and Adhesives

Research programs targeting flexible, transparent, or low-crystallinity polyester coatings can leverage the steric hindrance of the 2,13-dimethyl substitution to suppress crystallization kinetics. This is a direct class-level advantage over linear diacid monomers, which typically produce highly crystalline, opaque polymers unsuitable for such applications [2].

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